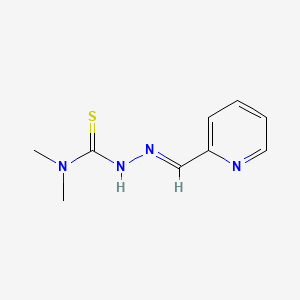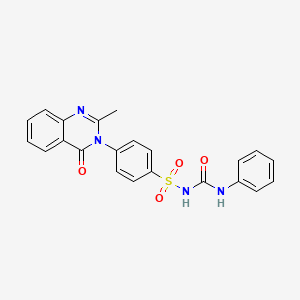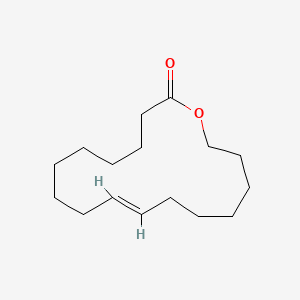
Oxacycloheptadec-10-en-2-one, (10E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxacycloheptadec-10-en-2-one, (10E)-, also known as Ambrettolide, is a macrocyclic lactone with the molecular formula C16H28O2. It is characterized by a 17-membered ring containing an oxygen atom and a double bond at the 10th position. This compound is known for its strong musky odor and is widely used in the fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxacycloheptadec-10-en-2-one can be synthesized through various methods. One notable method involves the use of trimethyl orthoformate (TMOF) and diacetyl oxide (Ac2O) as reagents. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired macrocyclic lactone .
Industrial Production Methods
In the fragrance industry, the production of oxacycloheptadec-10-en-2-one is often carried out on a large scale using economically viable and efficient synthetic routes. The process typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxacycloheptadec-10-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated lactone.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Various reagents, such as halogens and nucleophiles, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated lactones .
Applications De Recherche Scientifique
Oxacycloheptadec-10-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of macrocyclic lactones.
Biology: The compound’s musky odor makes it useful in olfactory research and studies related to pheromones.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism by which oxacycloheptadec-10-en-2-one exerts its effects is primarily related to its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the perception of its musky odor. The molecular targets involved include various olfactory receptor proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadecanone: Another macrocyclic lactone with a similar musky odor but a smaller ring size.
Exaltolide: A 15-membered macrocyclic lactone used in fragrances, known for its sweet, musky scent.
Muscone: A macrocyclic ketone with a musky odor, commonly found in natural musk.
Uniqueness
Oxacycloheptadec-10-en-2-one stands out due to its 17-membered ring structure, which imparts unique olfactory properties. Its stability and ease of synthesis also make it a preferred choice in the fragrance industry .
Propriétés
Numéro CAS |
63286-42-0 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
(10E)-1-oxacycloheptadec-10-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1,3H,2,4-15H2/b3-1+ |
Clé InChI |
QILMAYXCYBTEDM-HNQUOIGGSA-N |
SMILES isomérique |
C1CCC/C=C/CCCCCCOC(=O)CCC1 |
SMILES canonique |
C1CCCC=CCCCCCCOC(=O)CCC1 |
Densité |
0.949-0.957 |
Description physique |
Liquid Clear colourless or pale yellow liquid; Sweet musky fruity aroma |
Solubilité |
Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





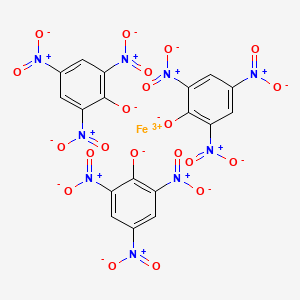
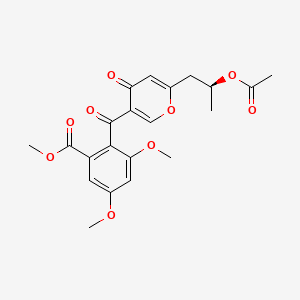
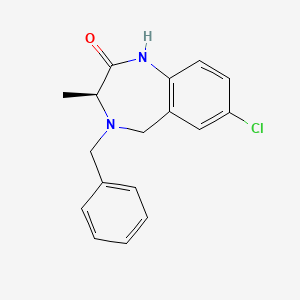
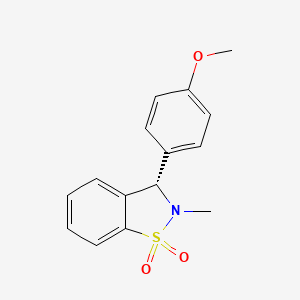
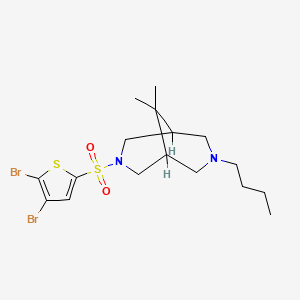


![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)
